Safety data sheet and toxicity profile of 4-(Methylthio)-2-(trifluoromethyl)phenol
Safety data sheet and toxicity profile of 4-(Methylthio)-2-(trifluoromethyl)phenol
An in-depth technical analysis of 4-(Methylthio)-2-(trifluoromethyl)phenol requires a multidisciplinary approach, bridging physical chemistry, molecular toxicology, and environmental science. As a highly functionalized aromatic compound, its safety profile is dictated by the competing and synergistic electronic effects of its substituents: the strongly electron-withdrawing trifluoromethyl (-CF 3 ) group and the oxidizable, electron-donating methylthio (-SCH 3 ) group.
This whitepaper synthesizes the theoretical mechanisms of toxicity, the foundational Safety Data Sheet (SDS) parameters, and the self-validating experimental protocols required to evaluate this compound in a drug development or agrochemical setting.
Physicochemical Properties & Hazard Classification (SDS Core)
The safety profile of 4-(Methylthio)-2-(trifluoromethyl)phenol can be extrapolated from its structural analogs, such as 2-fluoro-5-(trifluoromethyl)phenol[1] and 4-(methylthio)phenol[2]. The juxtaposition of a lipophilic thioether and an acidic phenol ring results in a compound that is highly membrane-permeable and potentially corrosive.
Table 1: Synthesized Physicochemical & GHS Safety Data
| Parameter | Value / Classification | Mechanistic Rationale |
| Molecular Formula | C 8 H 7 F 3 OS | Base phenol + CF
3
|
| GHS Signal Word | DANGER | Driven by severe eye/skin damage potential[3]. |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled; typical of halogenated phenols[1]. |
| Skin/Eye Hazard | Skin Irrit. 2 / Eye Dam. 1 | Phenolic hydroxyl group acts as a corrosive organic acid[3],[1]. |
| Target Organ (STOT SE) | Category 3 | Central nervous system depression and respiratory irritation[2]. |
| Aquatic Toxicity | Chronic Category 2 | High lipophilicity (logP) leads to bioaccumulation in aquatic species. |
| PPE Requirements | N95/P3 Respirator, Nitrile Gloves, Face Shield | Vapor pressure and corrosive nature necessitate strict inhalation and dermal protection[1]. |
Mechanisms of Toxicity and Biotransformation
To understand the handling risks of this compound, we must look beyond the static SDS and examine the dynamic biochemical causality of its toxicity.
A. Mitochondrial Uncoupling (Protonophoric Action)
The primary acute toxicity mechanism of ortho-trifluoromethyl phenols is the uncoupling of mitochondrial oxidative phosphorylation. The -CF 3 group exerts a massive inductive electron-withdrawing effect, stabilizing the phenoxide anion and lowering the pK a of the hydroxyl group to near physiological pH. Because the compound is highly lipophilic, the neutral (protonated) form easily crosses the inner mitochondrial membrane. Once inside the alkaline mitochondrial matrix, it deprotonates. The resulting anion, stabilized by the -CF 3 group, is lipophilic enough to cross back out, effectively shuttling protons across the gradient. This destroys the proton motive force, causing a catastrophic mismatch between ATP supply and demand, a mechanism well-documented in related lampricides like 3-trifluoromethyl-4-nitrophenol (TFM)[4].
B. Phase I Metabolism and Oxidative Stress
Unlike simple fluorophenols, the para-methylthio (-SCH 3 ) group introduces a metabolic liability. Hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs) rapidly oxidize thioethers into sulfoxides and subsequently into reactive sulfones. This biotransformation depletes intracellular glutathione (GSH), inducing secondary oxidative stress.
C. Environmental Fate: Spontaneous Defluorination
Aryl-CF 3 compounds are generally considered persistent. However, recent environmental fate studies demonstrate that certain trifluoromethylphenols undergo spontaneous aqueous defluorination. The deprotonated phenolate can promote the cleavage of a C–F bond, forming dearomatized quinone difluoromethides, which eventually hydrolyze to release Trifluoroacetic Acid (TFA)—a highly mobile and persistent environmental pollutant[5].
Fig 1. Biotransformation and mitochondrial toxicity pathways of the target compound.
Self-Validating Experimental Protocols for Toxicity Assessment
To rigorously evaluate the safety profile of 4-(Methylthio)-2-(trifluoromethyl)phenol, empirical testing must utilize self-validating assay designs. A protocol is only trustworthy if internal controls can instantly flag artifactual data.
Protocol 1: High-Throughput Mitochondrial Uncoupling Assay (Seahorse XF)
This protocol measures the Oxygen Consumption Rate (OCR) to definitively prove if the compound acts as a protonophore[4].
Causality & Validation: We use Oligomycin to block ATP synthase; any subsequent OCR remaining is "proton leak." Injecting our test compound should spike this leak. We terminate with Antimycin A/Rotenone to shut down the Electron Transport Chain (ETC). Self-Validation: If OCR does not drop to near-zero after Antimycin A, the oxygen consumption is non-mitochondrial (e.g., chemical redox cycling), invalidating the uncoupling hypothesis.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 (human hepatoma) cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO 2 .
-
Media Exchange: Replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO 2 incubator for 1 hour.
-
Basal Measurement: Record basal OCR for 3 cycles (mix/wait/measure).
-
Oligomycin Injection (Port A): Inject Oligomycin (final concentration 1.5 µM) to inhibit Complex V. Record OCR to establish baseline proton leak.
-
Test Compound Injection (Port B): Inject 4-(Methylthio)-2-(trifluoromethyl)phenol at a dose-response range (0.1 µM to 100 µM). Positive Control: FCCP (1 µM) in separate wells.
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ETC Shutdown (Port C): Inject a mixture of Rotenone (1 µM) and Antimycin A (0.5 µM) to completely halt mitochondrial respiration.
-
Data Analysis: Calculate the uncoupling efficiency by comparing the Port B OCR spike against the FCCP maximal respiratory capacity.
Fig 2. Step-by-step self-validating workflow for the mitochondrial stress test.
Protocol 2: Environmental Defluorination Tracking via 19 F-NMR
Because trifluoromethylphenols can degrade into persistent TFA[5], assessing environmental stability is critical.
Causality & Validation: Standard LC-MS/MS often suffers from ionization suppression and requires pure standards for every unknown metabolite. 19 F-NMR is utilized because it provides an absolute, stoichiometric mass balance of all fluorinated species in the sample, ensuring no hidden defluorination pathways are missed.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 5 mM solution of the compound in simulated environmental water (pH 7.4 and pH 9.0 buffers) containing 10% D 2 O for NMR locking.
-
Internal Standard Addition: Add 1 mM of Trifluoroethanol (TFE) as an internal quantitative standard.
-
Incubation: Incubate samples at 25°C under ambient light and UV-vis irradiation (solar simulator) for 14 days.
-
NMR Acquisition: Acquire 19 F-NMR spectra at days 0, 1, 3, 7, and 14 using a 500 MHz spectrometer with a 19 F-optimized probe.
-
Quantification: Integrate the parent -CF 3 peak (typically around -60 to -65 ppm) and monitor for the emergence of the TFA peak (approx. -76 ppm). Calculate the half-life of defluorination based on the decay kinetics relative to the TFE standard.
References
-
NextSDS. "4-(methylthio)phenol — Chemical Substance Information". NextSDS Database. Available at:[Link][2]
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NextSDS. "3-methyl-2-(trifluoromethyl)phenol — Chemical Substance Information". NextSDS Database. Available at:[Link][3]
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Environmental Science: Processes & Impacts (RSC Publishing). "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism". Royal Society of Chemistry, 2025. Available at:[Link][5]
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PubMed (Aquatic Toxicology). "Failure of ATP supply to match ATP demand: the mechanism of toxicity of the lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), used to control sea lamprey populations in the Great Lakes". NIH, 2009. Available at:[Link][4]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. nextsds.com [nextsds.com]
- 3. nextsds.com [nextsds.com]
- 4. Failure of ATP supply to match ATP demand: the mechanism of toxicity of the lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), used to control sea lamprey (Petromyzon marinus) populations in the Great Lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
